![molecular formula C22H10F10Ti B3039567 Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium CAS No. 120359-27-5](/img/structure/B3039567.png)
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium
Overview
Description
Titanocene dicarbonyl is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated Cp2Ti(CO)2 . This maroon-coloured, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Molecular Structure Analysis
The structure of related complexes, such as cyclopentadienyl metalloporphyrin (PTMCp, TM = transition metal) complexes, can be classified into the sandwich type and the biplanar type .Physical And Chemical Properties Analysis
Titanocene dicarbonyl is a maroon solid with a molar mass of 234.09 g/mol . It sublimes at 40 to 80 °C (104 to 176 °F; 313 to 353 K) at 0.001 mmHg . It is insoluble in water but soluble in other solvents like THF and benzene .Scientific Research Applications
Chemical Structure and Geometry
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium displays a distinct chemical structure with distorted tetrahedral geometry around the titanium atom. This structure, common in bis(cyclopentadienyl) complexes of titanium(IV), is characterized by the placement of the Cl and Ti atoms in the pentafluorophenyl plane, bisecting the interplanar angle between the methylcyclopentadienyl rings (Kienitz, Thöne, & Jones, 1996).
Synthesis and Chemical Robustness
The synthesis of bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium involves treatment with pentafluorophenyl-lithium. This process yields a complex that is chemically more robust than similar aryltitanium compounds with carbon-titanium σ-bonds. The compound also demonstrates interesting reactivity with various reagents, leading to the cleavage of C6F5 groups and the formation of derivatives (Chaudhari & Stone, 1966).
Photochemical Properties
Bis(cyclopentadienyl)titanium dichloride, a related compound, exhibits significant photochemical properties. It acts as a high-performance additive under UV light for radical photopolymerization reactions and facilitates the in situ formation of Ti-based nanoparticles. These nanoparticles, varying in size, are characterized by their unique photochemical behavior, including reduced oxygen inhibition and efficient initiating radical formation (Versace, Fouassier, & Lalevée, 2014).
Reactivity with Organic Azides
When bis(cyclopentadienyl)titanium(III) chloride reacts with organic azides, it leads to the liberation of nitrogen and the formation of nitrogen-bridged TiIV compounds. These reactions, conducted in different solvents, result in various products with different thermal stabilities, showcasing the compound's reactivity and potential for creating diverse chemical structures (Coutts & Surtees, 1966).
Catalytic Applications
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium and related compounds find application as catalysts in polymerization reactions. Their structural stability makes them suitable for catalyst development in polymer science, significantly influencing the efficiency and specificity of the polymerization process. This application is critical in the field of materials science and engineering (Li & Neckers, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBOHAXFGTHCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F10Ti | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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